2-(Benzyloxy)-6-bromo-4-nitroaniline
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Synonyms
The IUPAC name is 4-bromo-2-nitro-6-(phenylmethoxy)aniline , derived from the following substituent positions on the aniline backbone (Figure 1):
- Nitro (-NO₂) at position 2.
- Bromo (-Br) at position 4.
- Benzyloxy (-OCH₂C₆H₅) at position 6.
Synonyms include:
Molecular Formula and Weight Analysis
Functional Group Identification and Substituent Effects
The compound contains three key functional groups (Table 1):
Substituent Interactions :
Tautomeric and Conformational Isomerism
Tautomerism:
Nitro groups typically exhibit tautomerism in aliphatic systems (e.g., aci-nitro tautomers) but not in aromatic contexts due to the absence of α-hydrogens . For 2-(benzyloxy)-4-bromo-6-nitroaniline, no tautomerism is observed, as the nitro group is directly bonded to the aromatic ring without adjacent protons .
Conformational Isomerism:
Properties
IUPAC Name |
2-bromo-4-nitro-6-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-11-6-10(16(17)18)7-12(13(11)15)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKNEPJRORQMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)[N+](=O)[O-])Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares 2-(Benzyloxy)-6-bromo-4-nitroaniline with structurally related nitroaniline derivatives:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
